Cas no 1365271-45-9 (1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole)

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is a fluorinated benzotriazole derivative characterized by its cyclopropyl substituent, which enhances its structural rigidity and potential reactivity. The fluorine atom at the 6-position contributes to its electron-withdrawing properties, making it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its benzotriazole core offers stability while allowing for selective functionalization, enabling diverse applications in heterocyclic synthesis. The compound's well-defined structure and purity make it suitable for precise modifications in drug discovery and material science. Its synthetic versatility and stability under various conditions underscore its utility in advanced chemical research.
1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole structure
1365271-45-9 structure
Product Name:1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
CAS No:1365271-45-9
MF:C9H8FN3
MW:177.178324699402
MDL:MFCD21609576
CID:2771749
PubChem ID:70699725
Update Time:2025-06-08

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopropyl-6-fluorobenzotriazole
    • 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole;
    • CS-0211728
    • 1365271-45-9
    • 1H-Benzotriazole, 1-cyclopropyl-6-fluoro-
    • MFCD21609576
    • 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
    • DTXSID20742839
    • BS-20714
    • 1-Cyclopropyl-6-fluoro-1H-benzotriazole
    • MDL: MFCD21609576
    • Inchi: 1S/C9H8FN3/c10-6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h1,4-5,7H,2-3H2
    • InChI Key: APVNCXZNFSZHQH-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)N(C1CC1)N=N2

Computed Properties

  • Exact Mass: 177.07000
  • Monoisotopic Mass: 177.07022543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • PSA: 30.71000
  • LogP: 1.90530

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1365271-45-9)1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
Order Number:A1129185
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:24
Price ($):557.0
Email:sales@amadischem.com

Additional information on 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

Research Brief on 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole (CAS: 1365271-45-9)

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole (CAS: 1365271-45-9) is a novel benzotriazole derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopropyl and fluorine substituents, exhibits promising potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery. Recent studies have explored its synthetic pathways, physicochemical properties, and biological activities, positioning it as a candidate for further investigation in therapeutic applications.

The synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole involves multi-step organic reactions, including cyclopropanation and fluorination, to achieve high purity and yield. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm its structural integrity. Researchers have noted its stability under physiological conditions, making it suitable for further pharmacological evaluation.

In vitro studies have demonstrated that 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Preliminary data suggest its potential as a scaffold for developing anti-inflammatory agents. Additionally, its fluorinated structure enhances membrane permeability, a critical factor for bioavailability in drug design. Computational modeling studies have further supported its interaction with target proteins, providing insights into its mechanism of action.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic profile and reducing potential off-target effects. Current research is focused on structural modifications to improve selectivity and efficacy. Collaborative efforts between academic and industrial researchers are underway to explore its applications in treating chronic inflammatory diseases and other conditions.

In conclusion, 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole represents a compelling area of research in medicinal chemistry. Its unique chemical properties and biological activities warrant further investigation to unlock its full therapeutic potential. Future studies should prioritize in vivo validation and translational research to bridge the gap between laboratory findings and clinical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1365271-45-9)1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
A1129185
Purity:99%
Quantity:25g
Price ($):557.0
Email